3-Chloro-4-hydrazinylbenzoic acid
Description
Properties
CAS No. |
60481-45-0 |
|---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
3-chloro-4-hydrazinylbenzoic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-3-4(7(11)12)1-2-6(5)10-9/h1-3,10H,9H2,(H,11,12) |
InChI Key |
QRYJPHDHWHPDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)NN |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazinylation of 3-Chlorobenzoic Acid Derivatives
One common approach involves the reaction of 3-chloro-4-halobenzoic acid derivatives with hydrazine or hydrazine hydrate under controlled conditions. However, specific literature on direct hydrazinylation of 3-chlorobenzoic acid is limited. Instead, related compounds such as 4-hydrazinylbenzoic acid are often synthesized first, which can be further chlorinated or modified.
Preparation from 3-Chloro-4-cyanophenylhydrazine Intermediates
A more documented route involves preparing 3-chloro-4-hydrazinylbenzoic acid from 2-chloro-4-cyanophenylhydrazine intermediates. According to a Chinese patent (CN114621144), the synthesis of 2-chloro-4-cyanophenylhydrazine involves:
- Diazotization of 2-chloro-4-cyanoaniline with sodium nitrite in acidic conditions at low temperature (-5 °C).
- Subsequent reduction or substitution using dichloro-λ^2-stannane dihydrate in lithium hydroxide monohydrate.
- The reaction mixture is basified to precipitate the hydrazine derivative.
This intermediate can then be converted into the corresponding hydrazinylbenzoic acid by hydrolysis of the nitrile group to the carboxylic acid functionality under acidic or basic conditions, followed by purification steps like recrystallization.
Catalytic Methods Using Cuprous Oxide and Cs2CO3
An alternative synthetic method involves the reaction of 4-hydrazinylbenzoic acid with substituted benzylidene derivatives in the presence of catalysts such as cuprous oxide and cesium carbonate (Cs2CO3). This method is applied in the synthesis of indazole derivatives but also demonstrates the reactivity of hydrazinylbenzoic acid derivatives under catalytic conditions, which could be adapted for chlorinated analogues.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
The diazotization-reduction route is a classical and reliable method for introducing hydrazinyl groups onto aromatic rings bearing electron-withdrawing substituents such as chloro and cyano groups. The low temperature and controlled addition of reagents are critical to prevent side reactions and degradation.
Hydrazone synthesis from hydrazinylbenzoic acid is well-established and provides insight into the stability and reactivity of the hydrazinyl group on the benzoic acid scaffold. The yields reported (~77%) indicate good efficiency under reflux in ethanol.
Catalytic methods employing cuprous oxide and cesium carbonate demonstrate that hydrazinylbenzoic acid derivatives can be functionalized further to complex heterocycles, suggesting that this compound could be synthesized and utilized similarly in advanced organic synthesis.
Purification by recrystallization from solvents such as water, ethanol, or acetone is a common final step to obtain high-purity products.
Summary and Recommendations
The preparation of this compound is best approached via intermediate hydrazinyl derivatives such as 2-chloro-4-cyanophenylhydrazine, followed by hydrolysis to the carboxylic acid. Diazotization and reduction steps under carefully controlled low temperatures are essential. Alternative synthetic routes involving catalytic condensation reactions are valuable for derivative synthesis but require the prior availability of the hydrazinylbenzoic acid core.
For laboratory synthesis, the following protocol is recommended:
- Start with 2-chloro-4-cyanoaniline.
- Perform diazotization with sodium nitrite in hydrochloric acid at -5 °C.
- Reduce with dichloro-λ^2-stannane dihydrate in lithium hydroxide monohydrate.
- Adjust pH to precipitate hydrazinyl intermediate.
- Hydrolyze nitrile to carboxylic acid under acidic or basic conditions.
- Purify by recrystallization.
This method balances yield, purity, and operational safety.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydrazinylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Azo Compounds: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Substituted Benzoic Acids: Formed through nucleophilic substitution.
Scientific Research Applications
While "3-Chloro-4-hydrazinylbenzoic acid" is not directly discussed in the provided search results, related compounds and derivatives offer insights into its potential applications, particularly in medicinal chemistry and materials science. Here’s a summary based on the search results:
Potential Applications Based on Related Compounds
- Anticancer Agents: Research highlights the potential of 1,2,4-triazole benzoic acid hybrids as anticancer molecules . These compounds inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . Specific compounds (e.g., 2 , 5 , 12 , 14 , and 15 ) demonstrate significantly potent cytotoxic activities compared to doxorubicin against various cancer cell lines .
- Antimicrobial Activity: Hydrazone derivatives, related to 3-chloro-4-hydroxy-benzoic acid, exhibit antibacterial properties . Specific hydrazone derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid show promise as growth inhibitors of antibiotic-resistant bacteria . For instance, bischloro derivatives (21 ) are potent growth inhibitors of drug-resistant S. aureus strains .
- Xanthine Oxidase Inhibition: Nitrogenated heterocyclic compounds, synthesized through reactions involving hydrazinobenzoic acid, can be employed as therapeutic agents for gout and hyperuricemia . These compounds exhibit xanthine oxidase inhibitory activity and promote uric acid excretion .
- Corrosion Inhibition: 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole is effective as a corrosion inhibitor for mild steel in hydrochloric acid solutions .
Synthesis and Chemical Reactions
- Triazole Synthesis: 4-Hydrazinobenzoic acid is used in the synthesis of Deferasirox, a triazole derivative . The process involves reacting 2-(2-Hydroxyphenyl)-4H-l,3-benzoxazin-4-one with 4-hydrazinobenzoic acid in tetrahydrofuran (THF) .
- Heterocyclization: 3-Substituted-4-amino-5-hydrazino-1,2,4-triazoles can undergo heterocyclization to form 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines . These compounds have applications as anti-inflammatory and antibacterial agents .
- Hydrazone Formation: Hydrazides, such as those derived from ethyl-2-benzothiazolyl acetate, are used to synthesize hydrazones . These hydrazones can serve as growth inhibitors of antibiotic-resistant bacteria .
Data Table: Examples of Related Compounds and Their Activities
Case Studies and Research Findings
-
Cytotoxic Effects of Triazole Hybrids:
- Compounds: 1,2,4-triazole benzoic acid hybrids.
- Cell Lines: HCT-116 and MCF-7 human cancer cells.
- Results: Compounds 2 and 14 showed more activity than doxorubicin, while compounds 5 , 12 , 13 , 15 , and 17 showed comparable activities
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydrazinylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
2.1.1. 4-Chlorobenzoic Acid (CAS 74-11-3)
- Structure : Chlorine at the 4-position; lacks the hydrazinyl group.
- Physical Properties : White crystalline solid; solubility in 0.5 N NaOH (1 g/25 mL) .
- Synthesis : Typically prepared via chlorination of benzoic acid derivatives.
- Applications : Widely used in pharmaceuticals (e.g., assay purity ≥98% per USP standards) .
- Key Difference : The absence of the hydrazinyl group reduces its utility in forming Schiff bases or hydrazone-linked heterocycles compared to 3-chloro-4-hydrazinylbenzoic acid.
2.1.2. 3-Chloro-4-hydroxybenzoic Acid (CAS 3964-58-7)
- Structure : Hydroxyl (-OH) at the 4-position instead of hydrazinyl.
- Biological Relevance : Exhibits antimicrobial and antioxidant properties; used as a reference standard in pharmacological research .
- Crystallography : Forms hydrogen-bonded dimers in crystal structures, similar to other benzoic acids .
- Key Difference : The hydroxyl group enhances hydrogen bonding but limits reactivity with aldehydes compared to hydrazinyl derivatives.
Hydrazine-Substituted Analogs
2.2.1. 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline Derivatives
- Structure: Hydrazinyl group linked to quinoline cores (e.g., compounds 4a–f in ).
- Synthesis: Formed via condensation of 7-chloro-4-hydrazinylquinoline with heteroaromatic aldehydes .
- Applications: Potential antimicrobial and anticancer agents due to heterocyclic frameworks.
- Comparison: The benzoic acid backbone in this compound may offer distinct solubility and coordination properties compared to quinoline-based hydrazinyl compounds.
2.2.2. 3-Chloro-4-[2-(4-chlorobenzylidene)hydrazinylidene]-1-methylbenzothiazine-2,2-dione
- Structure : Hydrazinylidene group fused to a benzothiazine ring .
- Crystallography : Exhibits planar geometry, facilitating π-π stacking interactions.
- Key Difference : The benzoic acid moiety in this compound provides a carboxylic acid functional group, enabling salt formation or esterification, unlike benzothiazine derivatives.
Table 1: Key Properties of Selected Benzoic Acid Derivatives
| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Groups | Applications |
|---|---|---|---|---|
| This compound* | ~187.6 (estimated) | Likely polar solvents | -COOH, -NH-NH₂, -Cl | Heterocyclic synthesis |
| 4-Chlorobenzoic acid | 156.57 | Soluble in NaOH | -COOH, -Cl | Pharmaceutical assays |
| 3-Chloro-4-hydroxybenzoic acid | 172.57 | Ethanol, hot water | -COOH, -OH, -Cl | Antioxidant research |
| 4-(3-Chloroanilino)benzoic acid | 263.71 | DMSO, DMF | -COOH, -NH-Ph-Cl | Crystal engineering |
*Estimated based on structural analogs.
Biological Activity
3-Chloro-4-hydrazinylbenzoic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article delves into the biological properties of this compound, focusing on its antioxidant and anticancer activities, along with its potential antibacterial effects.
Antioxidant Activity
Research has shown that derivatives of 4-hydrazinobenzoic acid, which include this compound, exhibit notable antioxidant properties. These activities were assessed using various in vitro assays such as:
- DPPH Radical Scavenging
- ABTS Assay
- Ferric Reducing Antioxidant Power (FRAP)
Results Overview
In one study, several derivatives were tested for their ability to scavenge free radicals. The results indicated that compounds derived from 4-hydrazinobenzoic acid demonstrated antioxidant activities comparable to the standard antioxidant butylated hydroxytoluene (BHT). Notably, at a concentration of 20 μg/mL, some compounds showed radical scavenging activities ranging from 70% to 72%, which is significant compared to BHT's activity of 92% at a higher concentration .
Table 1: Antioxidant Activity of Selected Compounds
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| BHA | 92 | 85 |
| Compound 1 | 41.48 | - |
| Compound 3 | 70–72 | 80–85 |
| Compound 5 | - | - |
The mechanisms proposed for these antioxidant activities include:
- Single Electron Transfer (SET)
- Hydrogen Atom Transfer (HAT)
- Sequential Proton Loss Electron Transfer (SPLET)
Anticancer Activity
The anticancer potential of this compound has been evaluated through cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
Cytotoxicity Findings
In vitro studies have demonstrated that certain derivatives exhibit potent inhibitory effects on these cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM. Specifically, compounds with structural modifications showed enhanced activity compared to the reference drug doxorubicin, which had IC50 values of approximately 19.7 µM for MCF-7 cells .
Table 2: Cytotoxicity of Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| Compound 2 | MCF-7 | 15.6 | More potent |
| Compound 5 | HCT-116 | 22.6 | Comparable |
| Doxorubicin | MCF-7 | 19.7 | - |
Some derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting a mechanism for their anticancer activity.
Antibacterial Activity
In addition to its antioxidant and anticancer properties, preliminary investigations have indicated that compounds related to hydrazinobenzoic acids may possess antibacterial activity. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with minimal inhibitory concentration (MIC) values as low as 3.125 μg/mL .
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-4-hydrazinylbenzoic acid, and how can reaction conditions be optimized?
Answer: A plausible synthesis involves sequential functionalization of a benzoic acid scaffold.
Chlorination : Introduce the chlorine substituent at the 3-position via electrophilic aromatic substitution using Cl₂ gas with FeCl₃ catalysis under anhydrous conditions (40–60°C, 6–12 hours) .
Hydrazine Substitution : Replace a leaving group (e.g., nitro or sulfonyl) at the 4-position with hydrazine (NH₂NH₂). For example, nucleophilic aromatic substitution (SNAr) using hydrazine hydrate in polar aprotic solvents (DMF, DMSO) at 80–100°C for 24–48 hours .
Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, eluent: ethyl acetate/hexane).
Key Parameters to Optimize :
- Catalyst loading (FeCl₃: 5–10 mol%) .
- Hydrazine stoichiometry (1.5–2.0 equivalents) to minimize side reactions.
- Reaction atmosphere (inert gas for moisture-sensitive steps).
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., Cl: ³⁵Cl/³⁷Cl ratio) .
- X-ray Crystallography : Use SHELXL or WinGX for single-crystal structure determination to resolve ambiguities in regiochemistry .
- FT-IR : Identify functional groups (e.g., C=O stretch ~1680 cm⁻¹, N–H bend ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods guide the optimization of hydrazine substitution reactions?
Answer:
- Retrosynthesis Tools : Apply AI-driven platforms (e.g., Template_relevance models) to predict viable routes and side reactions. For example, simulate transition states for SNAr mechanisms to assess activation barriers .
- DFT Calculations : Model electron density maps to identify reactive sites on the aromatic ring. Optimize solvent effects (PCM models) and substituent electronic contributions (Hammett σ constants) .
- Machine Learning : Train models on reaction databases (Reaxys, SciFinder) to predict yields under varying conditions (temperature, solvent polarity) .
Q. How should researchers address contradictory data in spectroscopic and crystallographic analyses?
Answer:
- Scenario : Discrepancies between NMR (solution-state) and X-ray (solid-state) data.
- Resolution Strategy :
- Dynamic Effects : Confirm if conformational flexibility (e.g., hydrazine rotation) causes NMR signal splitting. Perform VT-NMR (variable temperature) to observe coalescence .
- Polymorphism : Screen crystallization solvents (e.g., DMSO vs. methanol) to isolate dominant polymorphs .
- Multi-Technique Validation : Cross-validate with IR (functional groups) and HRMS (molecular formula) .
Example : If X-ray shows planar hydrazine geometry but NMR suggests non-planarity, consider hydrogen bonding in the solid state vs. solution .
Q. What safety protocols are essential when handling hydrazine derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
